Cas no 2137026-53-8 ((1r,3r)-1-(3,4-difluorophenyl)-3-fluorocyclobutylmethanol)

(1r,3r)-1-(3,4-Difluorophenyl)-3-fluorocyclobutylmethanol is a fluorinated cyclobutyl derivative with potential applications in pharmaceutical and agrochemical research. Its stereospecific (1r,3r) configuration and difluorophenyl substitution contribute to its unique electronic and steric properties, which may enhance binding affinity in target interactions. The presence of multiple fluorine atoms improves metabolic stability and lipophilicity, making it a valuable intermediate for drug discovery. The cyclobutylmethanol moiety offers structural rigidity, potentially optimizing pharmacokinetic profiles. This compound is suited for exploratory studies in medicinal chemistry, particularly in the development of enzyme inhibitors or receptor modulators. High purity and well-defined stereochemistry ensure reproducibility in research applications.
(1r,3r)-1-(3,4-difluorophenyl)-3-fluorocyclobutylmethanol structure
2137026-53-8 structure
Product name:(1r,3r)-1-(3,4-difluorophenyl)-3-fluorocyclobutylmethanol
CAS No:2137026-53-8
MF:C11H11F3O
Molecular Weight:216.199653863907
CID:6244144
PubChem ID:165483644

(1r,3r)-1-(3,4-difluorophenyl)-3-fluorocyclobutylmethanol 化学的及び物理的性質

名前と識別子

    • (1r,3r)-1-(3,4-difluorophenyl)-3-fluorocyclobutylmethanol
    • EN300-1129340
    • 2137026-53-8
    • [(1r,3r)-1-(3,4-difluorophenyl)-3-fluorocyclobutyl]methanol
    • インチ: 1S/C11H11F3O/c12-8-4-11(5-8,6-15)7-1-2-9(13)10(14)3-7/h1-3,8,15H,4-6H2
    • InChIKey: XTKLOHBSXHPGKR-UHFFFAOYSA-N
    • SMILES: FC1CC(C2C=CC(=C(C=2)F)F)(CO)C1

計算された属性

  • 精确分子量: 216.07619946g/mol
  • 同位素质量: 216.07619946g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 4
  • 重原子数量: 15
  • 回転可能化学結合数: 2
  • 複雑さ: 228
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 2.4
  • トポロジー分子極性表面積: 20.2Ų

(1r,3r)-1-(3,4-difluorophenyl)-3-fluorocyclobutylmethanol Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-1129340-0.1g
[(1r,3r)-1-(3,4-difluorophenyl)-3-fluorocyclobutyl]methanol
2137026-53-8 95%
0.1g
$640.0 2023-10-26
Enamine
EN300-1129340-5.0g
[(1r,3r)-1-(3,4-difluorophenyl)-3-fluorocyclobutyl]methanol
2137026-53-8
5g
$2110.0 2023-06-09
Enamine
EN300-1129340-0.05g
[(1r,3r)-1-(3,4-difluorophenyl)-3-fluorocyclobutyl]methanol
2137026-53-8 95%
0.05g
$612.0 2023-10-26
Enamine
EN300-1129340-10.0g
[(1r,3r)-1-(3,4-difluorophenyl)-3-fluorocyclobutyl]methanol
2137026-53-8
10g
$3131.0 2023-06-09
Enamine
EN300-1129340-10g
[(1r,3r)-1-(3,4-difluorophenyl)-3-fluorocyclobutyl]methanol
2137026-53-8 95%
10g
$3131.0 2023-10-26
Enamine
EN300-1129340-0.25g
[(1r,3r)-1-(3,4-difluorophenyl)-3-fluorocyclobutyl]methanol
2137026-53-8 95%
0.25g
$670.0 2023-10-26
Enamine
EN300-1129340-2.5g
[(1r,3r)-1-(3,4-difluorophenyl)-3-fluorocyclobutyl]methanol
2137026-53-8 95%
2.5g
$1428.0 2023-10-26
Enamine
EN300-1129340-1g
[(1r,3r)-1-(3,4-difluorophenyl)-3-fluorocyclobutyl]methanol
2137026-53-8 95%
1g
$728.0 2023-10-26
Enamine
EN300-1129340-5g
[(1r,3r)-1-(3,4-difluorophenyl)-3-fluorocyclobutyl]methanol
2137026-53-8 95%
5g
$2110.0 2023-10-26
Enamine
EN300-1129340-0.5g
[(1r,3r)-1-(3,4-difluorophenyl)-3-fluorocyclobutyl]methanol
2137026-53-8 95%
0.5g
$699.0 2023-10-26

(1r,3r)-1-(3,4-difluorophenyl)-3-fluorocyclobutylmethanol 関連文献

(1r,3r)-1-(3,4-difluorophenyl)-3-fluorocyclobutylmethanolに関する追加情報

Exploring the Unique Properties and Applications of (1R,3R)-1-(3,4-Difluorophenyl)-3-fluorocyclobutylmethanol (CAS No. 2137026-53-8)

The compound (1R,3R)-1-(3,4-difluorophenyl)-3-fluorocyclobutylmethanol (CAS No. 2137026-53-8) has garnered significant attention in recent years due to its unique structural features and potential applications in pharmaceutical and material sciences. This chiral fluorinated cyclobutane derivative stands out for its stereochemical precision and functional group diversity, making it a valuable building block in modern synthetic chemistry. Researchers are particularly interested in its fluorinated cyclobutyl core, which offers enhanced metabolic stability and bioavailability compared to non-fluorinated analogs.

In the context of current trends, this compound aligns with the growing demand for fluorinated pharmaceutical intermediates. The strategic incorporation of fluorine atoms, especially in the 3,4-difluorophenyl moiety and the fluorocyclobutyl group, has been shown to significantly influence molecular properties such as lipophilicity, membrane permeability, and target binding affinity. These characteristics make CAS No. 2137026-53-8 particularly relevant for drug discovery programs targeting CNS disorders and inflammatory conditions, where fluorinated compounds often demonstrate improved pharmacokinetic profiles.

The synthesis of (1R,3R)-1-(3,4-difluorophenyl)-3-fluorocyclobutylmethanol typically involves asymmetric catalytic methods to achieve the desired stereochemistry at both the 1- and 3-positions of the cyclobutane ring. Recent advances in enantioselective fluorination techniques have made the production of such compounds more efficient and scalable. Analytical characterization of this material requires specialized techniques like chiral HPLC and 19F NMR spectroscopy to verify the stereochemical purity and fluorine content, which are critical quality attributes for pharmaceutical applications.

From a molecular design perspective, the methanol functional group in this compound serves as a versatile handle for further derivatization. Medicinal chemists frequently exploit this feature to create ester or ether derivatives, or to link the cyclobutyl scaffold to other pharmacophores through ether or carbamate linkages. The presence of multiple fluorine atoms also makes this compound interesting for PET radiotracer development, as the 18F-labeled analogs could potentially serve as imaging agents for neurological targets.

Beyond pharmaceutical applications, 2137026-53-8 has shown promise in materials science, particularly in the development of fluorinated liquid crystals and high-performance polymers. The rigid cyclobutane core combined with fluorinated aromatic groups can impart unique thermal and optical properties to materials, making them suitable for advanced display technologies or specialty coatings. Researchers are investigating how the specific stereochemistry of this compound influences material properties at the macroscopic level.

Quality control and regulatory aspects of (1R,3R)-1-(3,4-difluorophenyl)-3-fluorocyclobutylmethanol production are receiving increased attention. The pharmaceutical industry requires rigorous documentation of chiral purity and impurity profiles, especially for compounds intended as drug substance intermediates. Analytical methods development for this compound often focuses on detecting and quantifying potential diastereomers and process-related impurities that could affect downstream applications.

Environmental considerations surrounding fluorinated compounds have led to improved synthetic routes for 2137026-53-8 that minimize waste and hazardous byproducts. Green chemistry approaches, including catalytic methods and solvent optimization, are being applied to the production of this and related fluorinated building blocks. These developments address growing concerns about the environmental impact of fluorochemicals while maintaining the desirable properties that make fluorine substitution valuable in molecular design.

The future outlook for (1R,3R)-1-(3,4-difluorophenyl)-3-fluorocyclobutylmethanol appears promising as research continues to uncover new applications for structurally complex fluorinated compounds. With advances in asymmetric synthesis and growing understanding of fluorine's effects on molecular properties, this compound and its derivatives are likely to play increasingly important roles in both pharmaceutical development and advanced materials. Ongoing studies are exploring its potential as a key intermediate for next-generation therapeutics targeting challenging biological pathways.

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